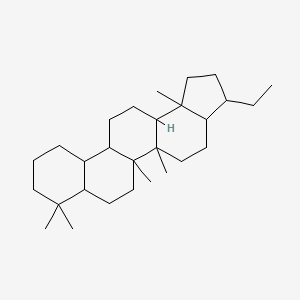
4-Iodo-2,5-dimethoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodo-2,5-dimetoxi-anilina: es un compuesto orgánico caracterizado por la presencia de grupos yodo y metoxi unidos a un núcleo de anilina
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-Iodo-2,5-dimetoxi-anilina generalmente involucra la yodación de 2,5-dimetoxi-anilina. Un método común es el siguiente:
Material de Partida: 2,5-dimetoxi-anilina.
Yodación: La reacción de yodación se lleva a cabo utilizando yodo (I2) y un agente oxidante como yodato de sodio (NaIO3) en un medio ácido.
Condiciones de Reacción: La reacción generalmente se realiza a temperatura ambiente, y el progreso se monitorea utilizando cromatografía en capa fina (TLC).
Purificación: El producto se purifica por recristalización o cromatografía en columna.
Métodos de Producción Industrial
En un entorno industrial, la producción de 4-Iodo-2,5-dimetoxi-anilina puede implicar pasos similares, pero a una escala mayor. El proceso se optimizaría para el rendimiento y la pureza, utilizando a menudo reactores de flujo continuo y sistemas de purificación automatizados para garantizar la coherencia y la eficiencia.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-Iodo-2,5-dimetoxi-anilina puede someterse a diversas reacciones químicas, que incluyen:
Reacciones de Sustitución: El átomo de yodo puede ser reemplazado por otros nucleófilos en reacciones de sustitución.
Oxidación y Reducción: El compuesto puede ser oxidado o reducido en condiciones apropiadas, afectando los grupos anilina y metoxi.
Reacciones de Acoplamiento: Puede participar en reacciones de acoplamiento, como las reacciones de Suzuki o Heck, para formar moléculas más complejas.
Reactivos y Condiciones Comunes
Sustitución: Reactivos como la azida de sodio (NaN3) o el cianuro de potasio (KCN) pueden utilizarse para la sustitución nucleofílica.
Oxidación: Se pueden emplear agentes oxidantes como el permanganato de potasio (KMnO4) o el peróxido de hidrógeno (H2O2).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de aluminio y litio (LiAlH4) se utilizan comúnmente.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, las reacciones de sustitución pueden producir azidas o nitrilos, mientras que las reacciones de acoplamiento pueden producir compuestos biarílicos.
Aplicaciones Científicas De Investigación
Química
En química orgánica, 4-Iodo-2,5-dimetoxi-anilina se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su átomo de yodo lo convierte en un intermedio versátil para diversas reacciones de acoplamiento cruzado.
Biología y Medicina
En química medicinal, se exploran los derivados de 4-Iodo-2,5-dimetoxi-anilina por sus potenciales actividades biológicas. Estos derivados pueden actuar como inhibidores o moduladores de enzimas o receptores específicos, convirtiéndolos en candidatos para el desarrollo de fármacos.
Industria
En el sector industrial, este compuesto se puede utilizar en la síntesis de colorantes, pigmentos y otros productos químicos especiales. Su estructura única permite la creación de materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo por el cual 4-Iodo-2,5-dimetoxi-anilina ejerce sus efectos depende de su aplicación. En sistemas biológicos, puede interactuar con objetivos moleculares como enzimas o receptores, alterando su actividad. Los grupos metoxi pueden influir en las propiedades electrónicas del compuesto, afectando su reactividad y afinidad de unión.
Comparación Con Compuestos Similares
Compuestos Similares
2,5-Dimetoxi-anilina: Carece del átomo de yodo, lo que la hace menos reactiva en ciertas reacciones de sustitución.
4-Bromo-2,5-dimetoxi-anilina: Estructura similar pero con un átomo de bromo en lugar de yodo, lo que lleva a diferentes reactividad y aplicaciones.
4-Cloro-2,5-dimetoxi-anilina:
Unicidad
4-Iodo-2,5-dimetoxi-anilina es única debido a la presencia del átomo de yodo, que aumenta significativamente su reactividad en diversas reacciones químicas. Esto la convierte en un intermedio valioso en la síntesis orgánica, particularmente para crear moléculas complejas a través de reacciones de acoplamiento cruzado.
Propiedades
Fórmula molecular |
C8H10INO2 |
|---|---|
Peso molecular |
279.07 g/mol |
Nombre IUPAC |
4-iodo-2,5-dimethoxyaniline |
InChI |
InChI=1S/C8H10INO2/c1-11-7-4-6(10)8(12-2)3-5(7)9/h3-4H,10H2,1-2H3 |
Clave InChI |
YXCZTANAFOKBQB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1N)OC)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[5-(5-Methyl-2,4-dioxopyrimidin-1-yl)-3-methylsulfonyloxyoxolan-2-yl]methyl methanesulfonate](/img/structure/B12107082.png)
![[3-(6-Aminopurin-9-yl)cyclopentyl]methanol](/img/structure/B12107094.png)




![7-methyl-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B12107120.png)

![4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-4-carboxylic acid](/img/structure/B12107136.png)
![6,7-dihydroxy-1,6-dimethyl-2,7,8,9-tetrahydro-1H-naphtho[1,2-g][1]benzofuran-10,11-dione](/img/structure/B12107151.png)

